molecular formula C10H13NO3 B1469501 methyl 3-propoxypyridine-2-carboxylate CAS No. 1094025-00-9

methyl 3-propoxypyridine-2-carboxylate

Cat. No.: B1469501
CAS No.: 1094025-00-9
M. Wt: 195.21 g/mol
InChI Key: OBPFEJLGUCRRJB-UHFFFAOYSA-N
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Description

methyl 3-propoxypyridine-2-carboxylate is a derivative of picolinic acid (2-carboxypyridine) and belongs to the class of esters. It is a relatively new compound that has gained attention in the past decade due to its chemical and biological properties.

Preparation Methods

The synthesis of methyl 3-propoxypyridine-2-carboxylate involves several steps. One common method includes the esterification of 3-hydroxypicolinic acid with propyl alcohol in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

methyl 3-propoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 3-propoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-propoxypyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

methyl 3-propoxypyridine-2-carboxylate can be compared with other esters of picolinic acid, such as:

  • Methyl 3-methoxypicolinate
  • Methyl 3-ethoxypicolinate
  • Methyl 3-butoxypicolinate What sets this compound apart is its unique propyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-propoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7-14-8-5-4-6-11-9(8)10(12)13-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPFEJLGUCRRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-hydroxypicolinate (0.472 g, 3.08 mmol) in N,N-dimethylformamide (6 ml) were added 1-iodopropane (0.33 ml, 3.38 mmol) and potassium carbonate (0.519 g, 3.76 mmol), and the mixture was stirred at 80° C. for 3 hr. Ethyl acetate was added to the reaction mixture, the mixture was washed with water, and the organic layer was dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give methyl 3-propyloxypicolinate (0.418 g, 2.14 mmol, yield 69%). This was dissolved in methanol (5 ml), 1N-aqueous sodium hydroxide m solution (5 ml) was added at room temperature, and the mixture was stirred at 60° C. for 3.5 hr. The reaction mixture was concentrated under reduced pressure and neutralized with 5%-aqueous citric acid solution, and the mixture was extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give a carboxylic acid compound 3-propyloxypicolinic acid (0.248 g, 1.37 mmol, yield 64%).
Quantity
0.472 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0.519 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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